molecular formula C18H19FN4O2 B1673510 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone CAS No. 821794-92-7

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

Cat. No. B1673510
CAS RN: 821794-92-7
M. Wt: 342.4 g/mol
InChI Key: IKLGYJACVCXYIL-UHFFFAOYSA-N
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Description

FMK is an inhibitor of p90 ribosomal S6 kinase 3α (RSK2;  IC50 = 15 nM). It inhibits the C-terminal domain (CTD) kinase activity of RSK2 and inhibits EGF-induced phosphorylation of RSK2 Ser386 in serum-starved COS-7 cells (EC50 = ~200 nM). FMK (6 µM) reduces invasion, but not proliferation, of M4e, 212LN, and 37B human head and neck squamous cell carcinoma cells. It also inhibits FGFR3-induced growth of Ba/F3 cells in a concentration-dependent manner and induces apoptosis in OPM-1, LP-1, and KMS-18 human myeloma cells expressing the t(4; 14) translocation mutation and FGFR3 when used at a concentration of 10 µM.
Fmk is an irreversible ribosomal S6 kinase inhibitor 1/2 inhibitor.

Scientific Research Applications

Design and Synthesis of Novel Pyrimidine Derivatives

Research into pyrimidine derivatives has shown their significance in medicinal chemistry due to their role in biological processes at the cellular level. A study focused on the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, showcasing their potential analgesic and anti-inflammatory activities. The nature of the substituent was found to play a crucial role in these activities, with certain derivatives demonstrating potent effects, highlighting the importance of pyrimidine derivatives in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).

Antibacterial Activity of Pyrimidine Analogues

Another facet of pyrimidine research includes the synthesis and evaluation of antibacterial agents. A study on pyridonecarboxylic acids introduced novel compounds exhibiting significant antibacterial activity, which were more active than existing treatments like enoxacin. This underscores the pyrimidine scaffold's utility in discovering new antibacterial drugs, contributing to overcoming resistance issues (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

Advances in Pyrimidine-Based Drug Synthesis

The synthesis of pyrimidine precursors for drug development, such as rosuvastatin, has been enhanced by efficient methodologies. A particular study reported a highly efficient approach to synthesize key pyrimidine precursors, offering an improved route over existing methods by avoiding metal catalysis and cryogenic conditions. This advancement facilitates the production of medically important compounds, demonstrating the critical role of pyrimidine in pharmaceutical synthesis (Damjan Šterk, Zdenko Časar, M. Jukič, J. Košmrlj, 2012).

Discovery of Potent PDE1 Inhibitors

Research on pyrimidine derivatives has also led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), targeting cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Optimization of a pyrimidine-based scaffold resulted in the identification of a clinical candidate, ITI-214, demonstrating the potential of pyrimidine derivatives in addressing CNS disorders (Peng Li, Hailin Zheng, Jun Zhao, Lei Zhang, Wei Yao, Hongwen Zhu, J. Beard, K. Ida, W. Lane, G. Snell, S. Sogabe, C. Heyser, G. Snyder, J. Hendrick, K. Vanover, Robert E Davis, L. Wennogle, 2016).

Synthesis of Fluoroaryl Substituted Pyrimidines

The development of fluoroaryl substituted pyrimidines has been explored for various applications, including as intermediates in the synthesis of pharmaceuticals. A study detailed the synthesis and reactions of such compounds, illustrating their potential in generating pharmacologically active molecules. This area of research continues to be pivotal in drug discovery and development processes, showcasing the versatility of pyrimidine derivatives (C. G. Dave, N. Desai, 1999).

properties

IUPAC Name

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGYJACVCXYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349344
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

821794-92-7
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Reactant of Route 2
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Reactant of Route 3
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Reactant of Route 4
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Reactant of Route 5
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Reactant of Route 6
Reactant of Route 6
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

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